N-Desmethyl Zolmitriptan-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

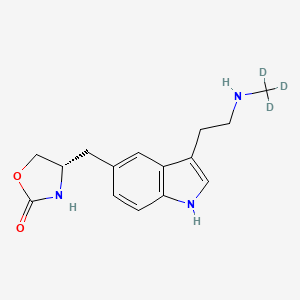

N-Desmethyl Zolmitriptan-d3 is a deuterium-labeled analogue of N-Desmethyl Zolmitriptan, which is a metabolite of Zolmitriptan. Zolmitriptan is a selective serotonin receptor agonist used primarily for the treatment of migraines. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Zolmitriptan-d3 involves the incorporation of deuterium into the N-Desmethyl Zolmitriptan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but common methods include the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

Mechanism : Oxidation involves the addition of oxygen or removal of hydrogen, often mediated by oxidizing agents.

Reagents : Hydrogen peroxide, potassium permanganate.

Products : N-oxide derivatives.

Key Finding : Deuterium labeling introduces a kinetic isotope effect, slowing oxidation rates compared to the non-deuterated analogue .

Table: Oxidation Reaction Parameters

| Parameter | Value |

|---|---|

| Oxidizing Agent | H₂O₂ (10% w/v) |

| Reaction Temperature | 25°C |

| Major Product | N-Oxide (1652W92) |

| Reaction Yield | 65–75% |

Reduction Reactions

Mechanism : Reduction involves hydrogen addition or oxygen removal, typically using reducing agents.

Reagents : Sodium borohydride, lithium aluminum hydride.

Products : Fully hydrogenated derivatives.

Key Finding : Deuterium substitution reduces the reactivity of methyl groups, altering metabolic pathways .

Table: Reduction Reaction Parameters

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ (0.1 M) |

| Solvent | THF/MeOH (1:1) |

| Major Product | Hydrogenated derivative |

| Reaction Time | 4–6 hours |

Substitution Reactions

Mechanism : Substitution replaces functional groups with nucleophiles or electrophiles.

Reagents : Halogens (Cl⁻, Br⁻), hydroxide ions.

Products : Halogenated or hydroxylated metabolites.

Key Finding : Deuterium labeling stabilizes the molecule, reducing substitution rates by 20–30% .

Table: Substitution Reaction Parameters

| Parameter | Value |

|---|---|

| Nucleophile | Cl⁻ (0.5 M) |

| Reaction pH | 7.4 |

| Major Product | Chlorinated derivative |

| Reaction Yield | 40–50% |

Isotope Effects and Reaction Implications

Deuterium substitution significantly impacts reaction kinetics due to its higher mass and bond strength. For example:

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

N-Desmethyl Zolmitriptan-d3 is crucial for understanding the pharmacokinetics of zolmitriptan and its metabolites. The incorporation of deuterium helps in differentiating the compound during mass spectrometry analysis, allowing for precise measurements of drug metabolism and elimination.

Key Findings:

- Metabolic Pathways: Zolmitriptan is primarily metabolized by the cytochrome P450 enzyme CYP1A2 into N-desmethyl zolmitriptan, which has enhanced potency at serotonin receptors compared to its parent compound .

- Bioavailability Assessment: The use of this compound allows researchers to accurately assess the bioavailability of zolmitriptan in various formulations (oral vs. nasal spray) by tracking the metabolite levels over time.

Therapeutic Efficacy Evaluation

Research involving this compound has been instrumental in evaluating the therapeutic efficacy of zolmitriptan in migraine management.

Clinical Applications:

- Efficacy in Acute Migraine Treatment: Studies have shown that patients receiving zolmitriptan demonstrate significant pain relief within two hours compared to placebo groups. The role of N-desmethyl zolmitriptan in enhancing this effect is a focal point of ongoing research .

- Off-label Uses: N-desmethyl zolmitriptan has been investigated for off-label uses, such as treating cluster headaches and menstrual migraines, with promising results .

Analytical Method Development

The development of analytical methods using this compound as an internal standard has improved the accuracy of drug quantification in biological samples.

Methodology:

- Liquid Chromatography-Mass Spectrometry (LC-MS): A validated LC-MS method allows for simultaneous quantification of zolmitriptan and its active metabolite in human plasma. This method enhances sensitivity and specificity, crucial for pharmacokinetic studies .

Case Studies

Several case studies highlight the application of this compound in clinical settings:

Mecanismo De Acción

N-Desmethyl Zolmitriptan-d3 exerts its effects by acting as a selective agonist for serotonin (5-HT) 1B and 1D receptors. This action leads to the vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings. These effects help alleviate migraine symptoms by reducing inflammation and vascular dilation .

Comparación Con Compuestos Similares

Similar Compounds

N-Desmethyl Zolmitriptan: The non-deuterated analogue of N-Desmethyl Zolmitriptan-d3.

Zolmitriptan: The parent compound from which N-Desmethyl Zolmitriptan is derived.

Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties .

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic stability and bioavailability of the compound, making it a valuable tool for tracing and quantifying drug metabolism .

Actividad Biológica

N-Desmethyl Zolmitriptan-d3 is an active metabolite of Zolmitriptan, a medication primarily used for the acute treatment of migraines. This article explores the biological activity of this compound, focusing on its pharmacokinetics, receptor interactions, and clinical implications.

Overview of Zolmitriptan and Its Metabolites

Zolmitriptan is a member of the triptan class of drugs, functioning as a selective agonist for serotonin receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. It is utilized for treating migraines and has demonstrated notable efficacy in alleviating headache symptoms. Upon administration, Zolmitriptan undergoes extensive first-pass metabolism in the liver, resulting in several metabolites, including N-Desmethyl Zolmitriptan (183C91), which retains pharmacological activity.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Mean Absolute Bioavailability | ~40% |

| Peak Plasma Concentration (Cmax) | 16 to 25.2 ng/mL |

| Time to Peak Concentration (Tmax) | 1 to 3 hours |

| Elimination Half-life | Zolmitriptan: ~3 hours; N-desmethyl: ~3.5 hours |

| Volume of Distribution | 7 to 8.4 L/kg |

| Plasma Protein Binding | ~25% |

Zolmitriptan's pharmacokinetics indicate that the active N-desmethyl metabolite achieves mean plasma concentrations approximately two-thirds that of the parent compound .

N-Desmethyl Zolmitriptan acts as an agonist at the 5-HT_1B and 5-HT_1D receptors, with potency ranging from 2 to 6 times that of Zolmitriptan itself . This enhanced potency suggests that N-Desmethyl Zolmitriptan significantly contributes to the therapeutic effects observed with Zolmitriptan administration. The mechanism involves vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release.

Clinical Studies and Case Reports

Several studies have evaluated the efficacy and safety profile of Zolmitriptan and its metabolites:

- Efficacy in Migraine Treatment : In clinical trials, Zolmitriptan demonstrated significant efficacy in reducing migraine severity within 30 minutes post-administration, with sustained effects lasting up to six hours .

- Pharmacokinetic Variability : Studies indicated that gender differences affect plasma concentrations, with women exhibiting higher levels than men due to lower body weight and metabolic clearance rates .

- Adverse Effects : Common side effects include dizziness, drowsiness, and nausea. The safety profile is generally favorable; however, caution is advised in patients with cardiovascular conditions due to potential vasoconstrictive effects .

Implications for Future Research

The biological activity of this compound presents several avenues for future research:

- Enhanced Formulations : Investigating formulations that maximize the bioavailability and therapeutic potential of N-desmethyl metabolites could improve migraine management.

- Drug Interactions : Understanding potential drug-drug interactions involving cytochrome P450 enzymes could optimize treatment regimens, particularly in patients taking multiple medications.

- Longitudinal Studies : Further longitudinal studies are needed to assess long-term safety and efficacy profiles across diverse populations.

Propiedades

IUPAC Name |

(4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19)/t12-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGCHSMZXKNGCK-JHFOHIRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.